molecular formula C9H17F3O2S B14459602 1-(Trifluoromethanesulfonyl)octane CAS No. 73587-47-0

1-(Trifluoromethanesulfonyl)octane

Katalognummer: B14459602
CAS-Nummer: 73587-47-0
Molekulargewicht: 246.29 g/mol
InChI-Schlüssel: HRPZRSQXPGFZCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trifluoromethanesulfonyl)octane is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to an octane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethanesulfonyl)octane can be synthesized through various methods. One common approach involves the reaction of octane with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the trifluoromethanesulfonyl group being introduced to the octane chain .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoromethanesulfonyl)octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethanesulfonyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism by which 1-(Trifluoromethanesulfonyl)octane exerts its effects involves the interaction of the trifluoromethanesulfonyl group with various molecular targets. This group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. The specific pathways and molecular targets depend on the context of its application, such as in chemical reactions or biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Trifluoromethanesulfonyl)octane is unique due to its specific structure, which combines the properties of the trifluoromethanesulfonyl group with the hydrophobic octane chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

73587-47-0

Molekularformel

C9H17F3O2S

Molekulargewicht

246.29 g/mol

IUPAC-Name

1-(trifluoromethylsulfonyl)octane

InChI

InChI=1S/C9H17F3O2S/c1-2-3-4-5-6-7-8-15(13,14)9(10,11)12/h2-8H2,1H3

InChI-Schlüssel

HRPZRSQXPGFZCO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.